4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid
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Overview
Description
4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H10O5S It is a derivative of furan, a heterocyclic organic compound, and contains both sulfonyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid typically involves the sulfonylation of 2,5-dimethylfuran-3-carboxylic acid. One common method includes the reaction of 2,5-dimethylfuran-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid involves its interaction with molecular targets through its sulfonyl and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dimethyl-3-furoic acid: Similar structure but lacks the sulfonyl group.
4-Methanesulfonyl-2,5-dimethylfuran: Similar structure but lacks the carboxylic acid group.
Uniqueness: 4-Methanesulfonyl-2,5-dimethylfuran-3-carboxylic acid is unique due to the presence of both sulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H10O5S |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2,5-dimethyl-4-methylsulfonylfuran-3-carboxylic acid |
InChI |
InChI=1S/C8H10O5S/c1-4-6(8(9)10)7(5(2)13-4)14(3,11)12/h1-3H3,(H,9,10) |
InChI Key |
GASBERFBUHFXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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